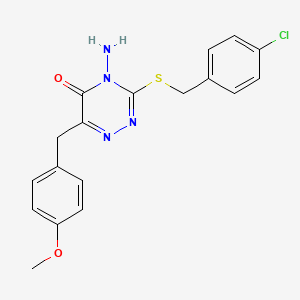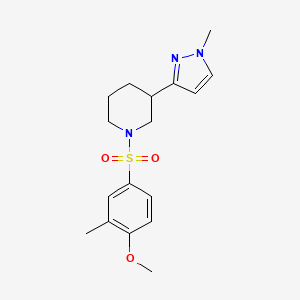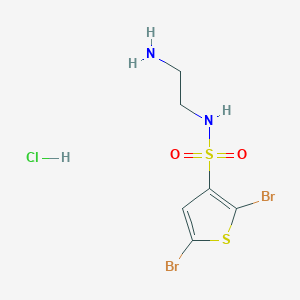![molecular formula C17H16F3N3O B2956832 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 2034555-47-8](/img/structure/B2956832.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the pyrazolo[1,5-a]pyrazine system . This system is an attractive framework for the design of promising molecular structures for biomedical research . Several potent compounds have been identified among pyrazolo-[1,5-a]pyrazine derivatives, including antagonists of vasopressin V1b, fibrinogen, and chemokine CXCR7 receptors, inhibitors of the catalytic HIV-1 integrase activity, agents that suppress the growth of А549 lung cancer cells, as well as potential drugs for the treatment of spinal muscular atrophy .
Synthesis Analysis
The synthesis of this compound involves the structural modification of pyrazole or pyrazine rings . The most commonly used transformations involve the carbamoyl or imidoyl chloride moieties of the pyrazine ring, which lead to the respective N-, O-, and С-derivatives . The possible condensation reactions of the pyrazine ring with other heterocycles are limited to the example of annulation with an oxazole ring .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrazine system . This system offers an attractive framework for the design of promising molecular structures for biomedical research .Applications De Recherche Scientifique
Anticancer and Antiviral Applications
A study by Jilloju et al. (2021) on a related compound series demonstrated promising in vitro anticoronavirus and antitumoral activity. These compounds, including variants of pyrazolines and triazolines, highlighted the compound's potential for tuning biological properties toward antiviral or antitumoral activity through subtle structural variations. Notably, the antitumoral activity was attributed to inhibition of tubulin polymerization (Jilloju et al., 2021).
Antibacterial and Antioxidant Activities
Research on pyrazole derivatives, as explored by Lynda Golea, revealed that these compounds exhibit moderate antibacterial and antioxidant activities. The antibacterial efficacy was screened against both Gram-positive and Gram-negative bacteria, showing the compound's potential in addressing microbial resistance (Golea Lynda, 2021).
Synthetic Methodologies
Alizadeh et al. (2015) provided a regioselective synthesis approach for pyrazole derivatives, showcasing an efficient synthetic route that might be applicable for producing (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-(trifluoromethyl)phenyl)methanone derivatives. This methodology involves 1,3-dipolar cycloaddition reactions, highlighting a potential path for novel drug synthesis (Alizadeh, Moafi, & Zhu, 2015).
Anti-inflammatory Activity
A study by Arunkumar et al. (2009) on novel pyrazole derivatives of gallic acid, including compounds with similar structural motifs to this compound, showed significant anti-inflammatory activity. This indicates the compound's potential application in developing anti-inflammatory therapies (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Orientations Futures
The future directions for this compound could involve further exploration of its potential in biomedical research, given the promising results obtained from pyrazolo-[1,5-a]pyrazine derivatives . Further studies could also focus on the development of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . Its inhibition can therefore lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of growth in various cell lines .
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-7-8-23-12(10-22)9-15(21-23)11-5-6-11/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXLTXJILUVGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)



![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![2-[(4-Methylphenyl)sulfonyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B2956760.png)


![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2956765.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2956766.png)
![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2956767.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)
